molecular formula C6HF14NO4S2 B130159 Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide CAS No. 152894-12-7

Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide

Cat. No.: B130159
CAS No.: 152894-12-7
M. Wt: 481.2 g/mol
InChI Key: LMASMPWURZYBEE-UHFFFAOYSA-N
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Description

Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is a fluorinated organic compound with the molecular formula C6HF14NO4S2. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications .

Scientific Research Applications

Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide typically involves the reaction of heptafluoropropanesulfonyl fluoride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired imide compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the starting materials. The process is optimized for high yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism by which Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets. The sulfonyl groups can form strong interactions with nucleophiles, while the fluorinated backbone provides stability and resistance to degradation. These properties make it an effective reagent and catalyst in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoro-N-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF14NO4S2/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16/h21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMASMPWURZYBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C3F7SO2)2NH, C6HF14NO4S2
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032841
Record name Bis(perfluoropropanesulfonyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152894-12-7
Record name 1,1,2,2,3,3,3-Heptafluoro-N-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfonyl]-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152894-12-7
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Record name Bis(perfluoropropanesulfonyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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